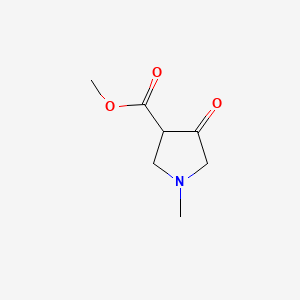
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, commonly referred to as BEPT, is a synthetic phenyl triazole compound with a broad range of applications in the scientific research field. It is a derivative of 1,2,4-triazole and is synthesized by the reaction of 2-bromoethanol with 1,2,4-triazole. BEPT is used in various laboratory experiments to study the biochemical and physiological effects of the compound on various biological systems. BEPT is also used in the synthesis of various pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Broad Spectrum of Biological Activities
Triazole derivatives, including 4-(2-(2-bromoethoxy)phenyl)-4H-1,2,4-triazole, have been extensively studied for their diverse biological activities. This class of compounds is known for its anti-inflammatory, antimicrobial, antitumoral, antiviral activities, and its efficacy against several neglected diseases. Their structural versatility allows for various biological activities, making them key targets for the development of new pharmaceuticals. The preparation and evaluation of these derivatives have underscored the importance of finding more efficient, green, and sustainable methods of synthesis to address emerging health challenges, including antibiotic resistance and new disease outbreaks (Ferreira et al., 2013).
Novel Synthetic Approaches
Research has identified a need for novel and rational ways of synthesizing biologically active 1,2,4-triazole derivatives. These compounds have demonstrated a wide range of biological activities, prompting scientists to explore alternative synthetic methods that could offer more efficient pathways to these potentially therapeutic agents. Such efforts aim to enhance the chemical modeling of 1,2,4-triazoles, exploring their application in treating various conditions and diseases (Ohloblina, 2022).
Pharmacological Significance
The pharmacological relevance of 1,2,4-triazole derivatives is underscored by their presence in an array of pharmaceuticals treating cancer, microbial infections, and other diseases. The exploration of 1,2,4-triazole-containing scaffolds has highlighted their utility in drug discovery, showing promise against cancer cells, microbes, and various diseases. This research stimulates further investigation into new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, potentially leading to the discovery of novel drug candidates (Nasri et al., 2021).
Industrial Applications
Beyond their pharmacological applications, 3- and 4-amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry. Their derivatives find applications in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The versatility of these compounds extends to the production of analytical and flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids used in various scientific and industrial fields (Nazarov et al., 2021).
Propriétés
IUPAC Name |
4-[2-(2-bromoethoxy)phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c11-5-6-15-10-4-2-1-3-9(10)14-7-12-13-8-14/h1-4,7-8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEQHEDLYOOWFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=NN=C2)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676563 |
Source


|
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1223748-41-1 |
Source


|
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(2-Bromoethoxy)phenyl]-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Bromo-2-(dichloromethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B572901.png)


![3-Bromo-2-(dichloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B572904.png)
![3-(Methoxycarbonyl)-5-(((4-nitrobenzyl)oxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B572906.png)

